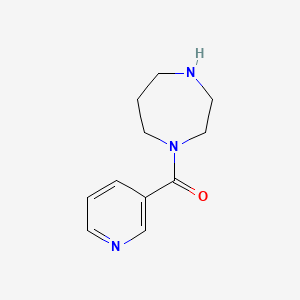

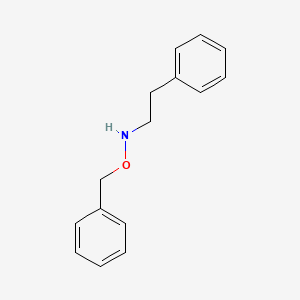

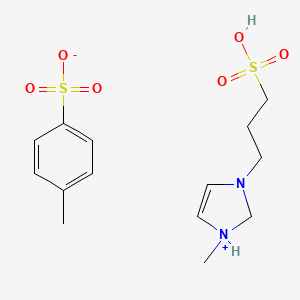

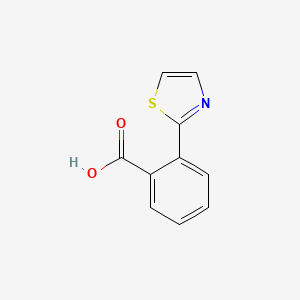

![molecular formula C12H10N2OS B3168287 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole CAS No. 92754-06-8](/img/structure/B3168287.png)

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole

Vue d'ensemble

Description

The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is a heterocyclic compound with a molecular weight of 258.3 . It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been well studied. The simplest method for annulation of a [1, 3]thiazino-[3,2-a]benzimidazole scaffold is the cyclocondensation of 1H-benzimidazole-2-thione and 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and their structure-activity relationship (SAR) analysis based on cellular assays led to the discovery of a number of compounds that showed potent activity .Molecular Structure Analysis

The molecular structure of “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . Density functional theory (DFT) calculations were performed to investigate the effect of substituents on the structures and intramolecular charge transfer (ICT) using natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique

Anti-Inflammatory Properties

6-(Hydroxyphenyl)imidazo[2,1-b]thiazoles, closely related to 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole, have been synthesized and tested for their effects on human neutrophil functions, such as locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation. Some derivatives exhibited significant inhibitory effects, indicating potential anti-inflammatory applications (Andreani et al., 2000).

Immunological Effects

Imidazo[2,1-b]thiazole derivatives have shown an in vitro immunological effect on human T trypsinized lymphocytes by modulating the expression of the CD2 receptor. These findings suggest potential applications in immunomodulation (Harraga et al., 1994).

Cytotoxicity Against Cancer Cell Lines

Novel compounds with the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Results indicated potential as inhibitors against certain cancer cell lines, suggesting applications in cancer therapy (Ding et al., 2012).

Antimicrobial Activity

A series of imidazo[2,1-b]thiazole derivatives have been synthesized and tested for antimicrobial activities. Some compounds exhibited promising activities, indicating potential use in treating bacterial and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).

Microtubule-Destabilizing Agents

Chalcone conjugates featuring the imidazo[2,1‐b]thiazole scaffold have been evaluated for cytotoxic activity against human cancer cell lines. These molecules were found to effectively inhibit microtubule assembly in cancer cells, suggesting potential as anticancer agents (Kamal et al., 2014).

Anti-Tuberculosis Agents

Novel imidazo[2,1-b]thiadiazoles have been synthesized and evaluated for their anti-tuberculosis activity. Certain compounds showed potent inhibitory activity towards M. tuberculosis, indicating potential applications in tuberculosis treatment (Anusha et al., 2015).

Cardiotonic Activity

6-Substituted imidazo[2,1-b]thiazoles with a lactam ring have been synthesized and evaluated for cardiotonic activity. Certain derivatives showed promising results, suggesting potential use in treating heart-related conditions (Andreani et al., 1996).

COX-2 Inhibitors

A new series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore was synthesized and evaluated for COX-2 inhibitory activity. These compounds were selective inhibitors of COX-2 isoenzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi et al., 2018).

Orientations Futures

Imidazo[2,1-b]thiazole derivatives have drawn significant interest due to their wide spectrum of pharmaceutical activities. Future research could focus on the design and development of different thiazole derivatives, with the aim of identifying less toxic, selective, and potent new anticancer agents . Furthermore, computer-assisted ADMET studies suggest that newly synthesized analogs could have high penetration to the blood-brain barrier (BBB), better intestinal absorption, non-inhibitors of CYP2D6, adequate plasma protein binding, and good passive oral absorption .

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGUEZACXQNHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.